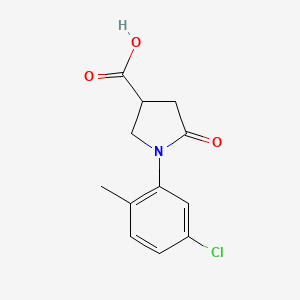![molecular formula C20H15ClN4O2 B2853446 1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-23-7](/img/structure/B2853446.png)
1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Diversity
A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrates the structural diversity of these compounds, leading to significant variation in biopharmaceutical properties. The process involves esterification, nucleophilic aromatic substitution, amide formation, and ring closure, allowing the synthesis with two identical or different groups attached to nitrogen. This diversity is reflected in a broad range of fasted state simulated intestinal fluid solubility values, Caco-2 permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values, indicating their potential for various pharmacological applications (Jatczak et al., 2014).
Urease Inhibition
Synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione have shown to possess urease inhibitory activity. This activity highlights their potential use in treating diseases related to urease, such as infections caused by urease-producing bacteria. Among the derivatives, some exhibited significant activity, presenting a new avenue for the development of urease inhibitors (Rauf et al., 2010).
Antimicrobial Activity
New series of Schiff bases derived from pyridopyrimidine have been investigated for their antibacterial and antifungal activities. These compounds showed promising results, ranging from good to moderately active against various bacterial strains and fungi. This suggests their potential as lead compounds for developing new antimicrobial agents (Alwan et al., 2014).
Photophysical Properties and pH-Sensing Application
Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, attributable to their twisted geometries and molecular conformations in different solvents. Their photophysical properties can be tuned by molecular design, demonstrating their application potential in colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Mechanism of Action
Target of Action
The primary target of F2437-0254 is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of tumor growth, where angiogenesis provides the necessary nutrients and oxygen for tumor cells to proliferate.
Mode of Action
F2437-0254 is a high-affinity humanized anti-VEGFR-2 monoclonal antibody . It binds to VEGFR-2, inhibiting its interaction with its ligand, VEGF. This prevents the activation of the receptor and downstream signaling pathways that promote angiogenesis. As a result, the growth of new blood vessels is inhibited, which can limit the growth of tumors .
Biochemical Pathways
By inhibiting VEGFR-2, F2437-0254 disrupts the VEGF signaling pathway, which is critical for angiogenesis. This pathway involves several downstream effectors, including the PI3K/Akt and MAPK pathways, which regulate endothelial cell survival, proliferation, and migration. By blocking this pathway, F2437-0254 can reduce angiogenesis and, consequently, tumor growth .
Pharmacokinetics
The pharmacokinetics of F2437-0254 are currently under investigation. Monoclonal antibodies like F2437-0254 typically have complex pharmacokinetic profiles due to their large size and the involvement of multiple elimination pathways .
Result of Action
The inhibition of angiogenesis by F2437-0254 can limit the supply of nutrients and oxygen to tumor cells, potentially leading to tumor shrinkage . Moreover, by altering the tumor microenvironment, F2437-0254 may also enhance the efficacy of other anti-cancer therapies .
Action Environment
The action of F2437-0254, like other drugs, can be influenced by various environmental factors. For instance, the presence of other drugs could affect its pharmacokinetics and pharmacodynamics through drug-drug interactions. Additionally, patient-specific factors such as age, sex, genetic variations, and disease state can also influence the drug’s efficacy and safety . .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-16-6-1-4-14(10-16)12-24-17-7-3-9-23-18(17)19(26)25(20(24)27)13-15-5-2-8-22-11-15/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFSYOHPNPXVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide](/img/structure/B2853365.png)
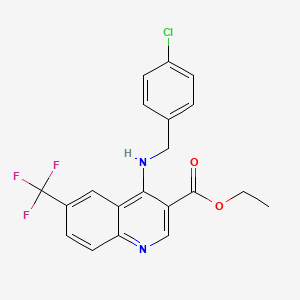
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2853367.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2853369.png)
![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
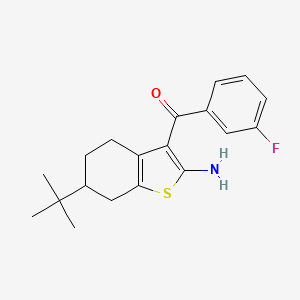
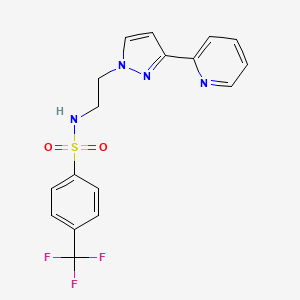
![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853378.png)
![4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B2853379.png)

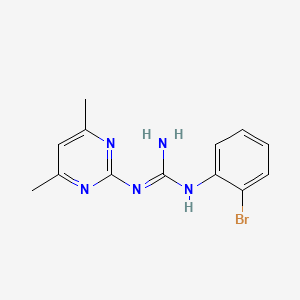
![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853384.png)
